molecular formula C15H9N3O4S B11030550 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

Cat. No.: B11030550
M. Wt: 327.3 g/mol
InChI Key: MLFANPZREWXVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The molecular formula of this compound is C15H10N2O4S, and it has a molecular weight of approximately 318.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-aminobenzothiazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide can be compared with other benzothiazine derivatives:

Properties

Molecular Formula

C15H9N3O4S

Molecular Weight

327.3 g/mol

IUPAC Name

4-nitro-N-(4-oxo-1,3-benzothiazin-2-yl)benzamide

InChI

InChI=1S/C15H9N3O4S/c19-13(9-5-7-10(8-6-9)18(21)22)16-15-17-14(20)11-3-1-2-4-12(11)23-15/h1-8H,(H,16,17,19,20)

InChI Key

MLFANPZREWXVRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.